
2-(Ethyldisulfanyl)hexadecanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Ethyldisulfanyl)hexadecanoic acid is a compound characterized by the presence of a disulfide bond and a long aliphatic chain
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethyldisulfanyl)hexadecanoic acid typically involves the reaction of hexadecanoic acid with ethyl disulfide under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the disulfide bond.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient and scalable methods. These methods often include the use of continuous flow reactors and optimized reaction conditions to maximize yield and purity.
化学反応の分析
Types of Reactions
2-(Ethyldisulfanyl)hexadecanoic acid can undergo various chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfoxides or sulfones.
Reduction: The disulfide bond can be reduced to form thiols.
Substitution: The compound can participate in nucleophilic substitution reactions, where the disulfide bond is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学的研究の応用
2-(Ethyldisulfanyl)hexadecanoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological processes through its disulfide bond.
Medicine: Investigated for its potential therapeutic applications, particularly in the development of drugs targeting oxidative stress and related conditions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
作用機序
The mechanism of action of 2-(Ethyldisulfanyl)hexadecanoic acid involves the interaction of its disulfide bond with various molecular targets. The disulfide bond can undergo redox reactions, which can modulate the activity of enzymes and other proteins. This modulation can affect various cellular pathways, including those involved in oxidative stress and signal transduction.
類似化合物との比較
Similar Compounds
Hexadecanoic acid: Lacks the disulfide bond, making it less reactive in redox reactions.
Ethyl disulfide: Contains the disulfide bond but lacks the long aliphatic chain, limiting its applications.
Dithiothreitol (DTT): A reducing agent with a different structure but similar redox properties.
Uniqueness
2-(Ethyldisulfanyl)hexadecanoic acid is unique due to the combination of its long aliphatic chain and disulfide bond. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry.
特性
CAS番号 |
93404-49-0 |
|---|---|
分子式 |
C18H36O2S2 |
分子量 |
348.6 g/mol |
IUPAC名 |
2-(ethyldisulfanyl)hexadecanoic acid |
InChI |
InChI=1S/C18H36O2S2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17(18(19)20)22-21-4-2/h17H,3-16H2,1-2H3,(H,19,20) |
InChIキー |
UMWYZOPACBSOCV-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCCCCCCC(C(=O)O)SSCC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1,3-Diazaspiro[4.5]decane-2,4-dione, 3,3'-(1,3-propanediyl)bis-](/img/structure/B14357977.png)

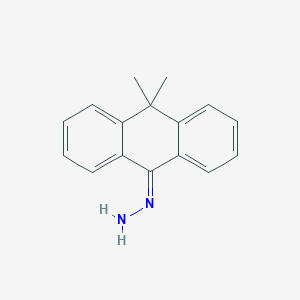
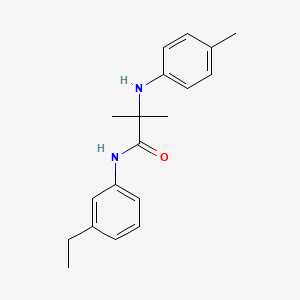
![Diethyl[(dipropan-2-ylamino)methylidene]propanedioate](/img/structure/B14358016.png)
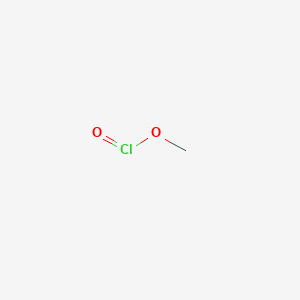

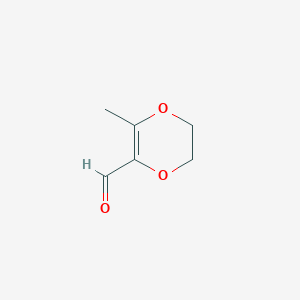

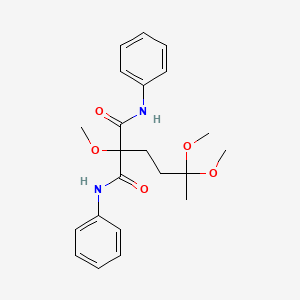
![Cyclohexylmethyl cyano[(cyanomethoxy)imino]acetate](/img/structure/B14358044.png)
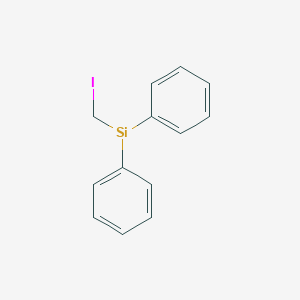
![1-Phenoxy-3-[(3-phenoxyprop-1-EN-2-YL)oxy]propan-2-OL](/img/structure/B14358053.png)
![3-(Octyloxy)-6-{[4-(octyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B14358067.png)
